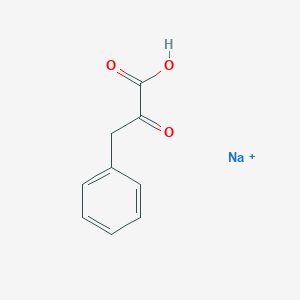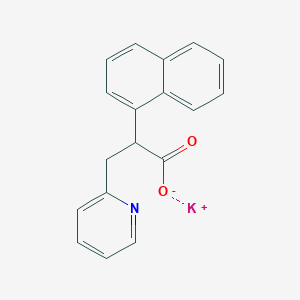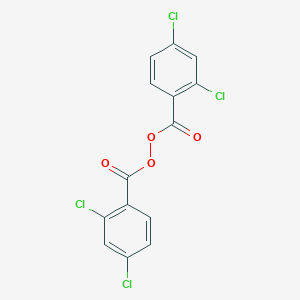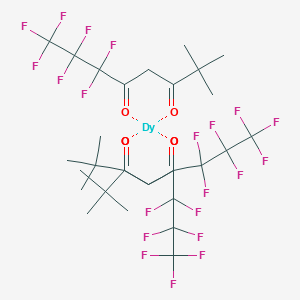
Dysprosium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dysprosium complexes have been the subject of various studies due to their interesting magnetic and luminescent properties. Dysprosium(III) ions are known for their luminescence and are used in applications such as optical fibers and NMR imaging. They are particularly notable for their role in the development of single-molecule magnets .
Synthesis Analysis
The synthesis of dysprosium complexes can involve various ligands and result in different nuclearities. For instance, a heptan
Wissenschaftliche Forschungsanwendungen
Single-Ion Magnets
Dysprosium complexes have been studied extensively for their application as single-ion magnets (SIMs). The synthesis of dysprosium single-ion magnets, where dysprosium is complexed with specific ligands, shows temperature-dependent processes and quantum tunneling relaxation. These complexes can evaporate at high temperatures to form amorphous compounds while retaining their SIM properties, indicating potential for use in advanced magnetic storage devices (Chen Gao et al., 2016).
Quantum Tunneling of Magnetization
Further research into dysprosium complexes has revealed their ability to demonstrate quantum tunneling of magnetization (QTM). A centrosymmetric complex featuring dysprosium and copper showcased magnetization steps with hysteresis, typical of a single-molecule magnet, explained by a well-defined Dy–Cu exchange coupling. This highlights the potential for dysprosium complexes in quantum computing and information storage (S. Ueki et al., 2007).
Luminescence Sensing
Dysprosium complexes are also recognized for their luminescence sensing capabilities. Tris(β-diketonato)lanthanides with dysprosium centers have been characterized as specific luminescent sensing probes for biological substrates like glutamic acid and aspartic acid. This application is significant in proteomics, metabolomics, and astrobiology, suggesting dysprosium’s role in biomedical imaging and diagnostics (H. Tsukube et al., 2009).
High-κ Dielectrics
In the field of electronics, dysprosium-based compounds have been developed as high-κ dielectrics, crucial for semiconductor devices. Atomic vapor deposition has been used to deposit thin films of dysprosium-based oxides, demonstrating the potential of dysprosium complexes in enhancing the performance of electronic components (C. Adelmann et al., 2007).
Selective Extraction and Separation
The selective extraction and separation of dysprosium from mixtures with other rare earth elements have been explored using emulsion liquid membrane techniques. This research is critical for the sustainable supply of dysprosium, given its scarce availability and high demand in technology applications (M. Raji et al., 2017).
Control Rod Materials in Reactors
Dysprosium titanate-based ceramics have been identified as potential materials for control rods in thermal reactors, highlighting dysprosium’s importance in nuclear reactor technology (A. Sinha & B. Sharma, 2005).
Wirkmechanismus
Target of Action
The primary target of this compound is the lanthanide ion , specifically dysprosium . The compound forms a dysprosium-based single molecule magnet , which has significant implications in the field of magnetic data storage .
Mode of Action
The compound interacts with its target by forming a complex with the dysprosium ion . This interaction results in a change in the electronic structure of the dysprosium ion . The orientation of the susceptibility tensor is determined by means of cantilever torque magnetometry .
Biochemical Pathways
The compound affects the magnetic properties of the dysprosium ion . This results in a slow relaxation of the magnetic moment , a characteristic of single-molecule magnets . The compound’s effect on these pathways leads to large effective energy barriers towards relaxation of the magnetization .
Pharmacokinetics
It is known that the compound isvolatile , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of the compound results in the formation of a single molecule magnet . This magnet displays slow relaxation of the magnetic moment and large effective energy barriers towards relaxation of the magnetization . These properties make the compound potentially useful for magnetic data storage at the molecular level .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Dysprosium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione involves the reaction of Dysprosium with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione.", "Starting Materials": ["Dysprosium", "6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione"], "Reaction": ["Step 1: Dissolve Dysprosium in anhydrous THF", "Step 2: Add 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione to the Dysprosium solution", "Step 3: Heat the reaction mixture to reflux for 24 hours", "Step 4: Cool the reaction mixture and filter the solid product", "Step 5: Wash the solid product with diethyl ether", "Step 6: Dry the product under vacuum to obtain Dysprosium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione" ] } | |
CAS-Nummer |
18323-98-3 |
Molekularformel |
C30H33DyF21O6 |
Molekulargewicht |
1051 g/mol |
IUPAC-Name |
dysprosium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione |
InChI |
InChI=1S/3C10H11F7O2.Dy/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4H2,1-3H3; |
InChI-Schlüssel |
WTTCZGUEGPGZKL-XXKCSQSKSA-N |
Isomerische SMILES |
CC(/C(=C\C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C\C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.[Dy] |
SMILES |
CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.[Dy] |
Kanonische SMILES |
CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.[Dy] |
Andere CAS-Nummern |
18323-98-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






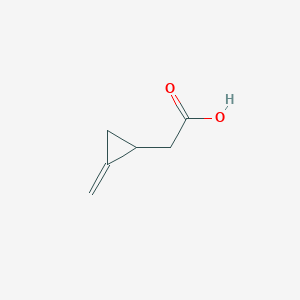
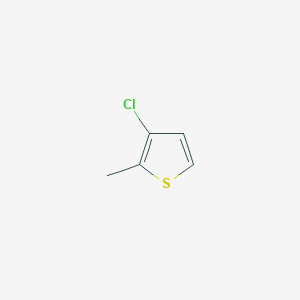
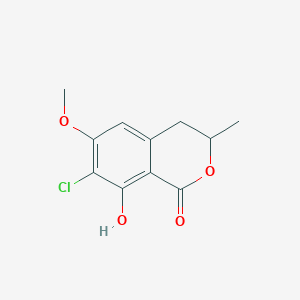
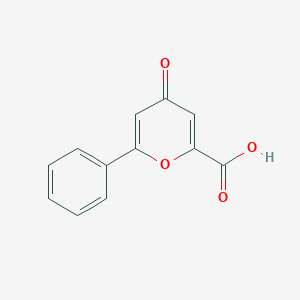

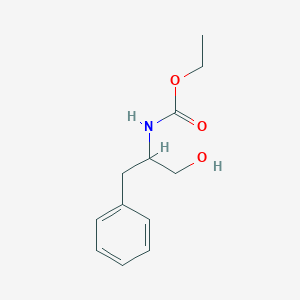
![1-Oxa-4-azaspiro[4.5]decane](/img/structure/B94593.png)

